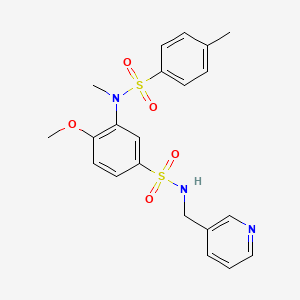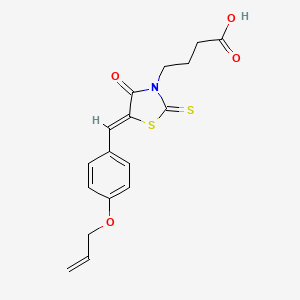
6-Chloro-2,3,4-triméthylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3,4-trimethylpyridine is a derivative of pyridine, containing a chlorine substitution. It has a molecular formula of C8H10ClN and a molecular weight of 155.62 .
Synthesis Analysis
The synthesis of 2,4,6-triaryl pyridines and pyrimidines can be achieved from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3,4-trimethylpyridine consists of a pyridine ring substituted with three methyl groups and a chlorine atom .Chemical Reactions Analysis
In the presence of copper nitrate, hydrothermal reactions of 2,3,5-trimethylpyridine yielded two pyridinecarboxylates . The in situ generated pyridinecarboxylates were derived from copper-mediated stepwise oxidation of 2- or/and 5-methyl groups on the pyridine by nitrate in acidic aqueous solution .Applications De Recherche Scientifique
Synthèse organique et réactions multicomposants
- Importance: Les acides de Lewis jouent un rôle crucial dans la synthèse sélective d'hétérocycles à six chaînons, notamment les pyridines (1N) et les pyrimidines (2N), via des processus d'annulation [2 + 1 + 2 + 1] ou [2 + 1 + 1 + 1 + 1]. Les réactions multicomposants (RMC) comme celle-ci offrent des voies diversifiées et efficaces pour construire des structures moléculaires complexes .
Chimie des produits naturels
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloroaniline, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, avoid breathing dust, and ensure adequate ventilation .
Propriétés
IUPAC Name |
6-chloro-2,3,4-trimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-4-8(9)10-7(3)6(5)2/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUTZRHLFWMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2595732.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)

![Methyl 2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2595740.png)
![ethyl 4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2595744.png)
![2-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2595748.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B2595749.png)

![8-fluoro-2-(4-oxo-3,4-dihydrophthalazine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2595752.png)
![4-cyano-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2595753.png)
![4-chloro-2-((E)-{[2-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2595754.png)

